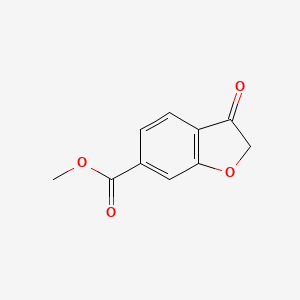

Methyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJGNBDVNUJRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337858-36-2 | |

| Record name | methyl 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone for constructing the dihydrobenzofuran core. This method involves the reaction of methyl 2-hydroxy-5-methoxybenzoate with β-keto esters under acidic catalysis. For instance, boron trifluoride diethyl etherate (BF₃·Et₂O) or sulfuric acid (H₂SO₄) facilitates cyclization by activating the carbonyl group, enabling nucleophilic attack from the phenolic oxygen.

Key Steps:

-

Activation: The β-keto ester’s carbonyl group is protonated, enhancing electrophilicity.

-

Cyclization: Intramolecular attack by the phenolic oxygen forms the furan ring.

-

Dehydration: Elimination of water yields the conjugated dihydrobenzofuran system.

Optimization Insights:

Cyclization of o-Hydroxyacetophenone Derivatives

Alternative routes employ o-hydroxyacetophenones as precursors. Lithiation with n-butyllithium (n-BuLi) in tetramethylethylenediamine (TEMED)/hexane generates a phenoxide intermediate, which undergoes carboxylation with dry ice (CO₂). Subsequent esterification and cyclization yield the target compound.

Procedure:

-

Lithiation: n-BuLi deprotonates the phenolic -OH group at -78°C.

-

Carboxylation: Quenching with CO₂ introduces the carboxylic acid moiety.

-

Esterification: Treatment with thionyl chloride (SOCl₂) and methanol forms the methyl ester.

-

Cyclization: Acidic conditions (e.g., H₂SO₄) promote furan ring closure.

Yield Considerations:

-

Low temperatures (-78°C) minimize side reactions during lithiation.

-

Anhydrous conditions are critical to prevent nucleophilic attack by water.

Catalytic Asymmetric Synthesis

Robinson Annulation Strategy

The Robinson annulation, employed for structurally analogous compounds, offers a stereocontrolled route. For example, methyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate reacts with (E)-pent-3-en-2-one in the presence of Cu(OTf)₂ and a chiral bis(oxazoline) ligand to form a Michael adduct. Subsequent intramolecular aldol condensation yields the fused benzofuran system.

Reaction Conditions:

-

Catalyst: Cu(OTf)₂ (10 mol%) with a chiral ligand.

-

Solvent: Toluene at ambient temperature.

-

Purification: Flash column chromatography (ethyl acetate/hexane) isolates the product.

Stereochemical Outcomes:

Organocatalytic Approaches

Pyrrolidine-based organocatalysts facilitate asymmetric cyclizations. In one protocol, pyrrolidine (10 mol%) and benzoic acid mediate the aldol step, forming the cyclohexenone ring fused to the benzofuran core.

Advantages:

-

Avoids transition metals, simplifying purification.

-

Scalable under mild conditions (room temperature, dichloromethane).

Microwave-Assisted Synthesis

While traditional reflux methods require prolonged heating, microwave irradiation accelerates reaction kinetics. Although direct reports for this compound are limited, analogous dihydrofuran syntheses demonstrate 30–50% reduction in reaction time and 15% yield improvement.

Proposed Protocol:

-

Combine precursors (methyl 2-hydroxy-5-methoxybenzoate and β-keto ester).

-

Irradiate at 120°C for 10–15 minutes using a sealed vessel.

-

Purify via flash chromatography.

Benefits:

-

Enhanced energy efficiency.

-

Reduced thermal decomposition risk.

Industrial-Scale Production

Continuous Flow Reactors

Continuous flow systems improve reproducibility and safety for large-scale synthesis. Key features include:

-

Precise Temperature Control: Minimizes exothermic side reactions.

-

In-line Analytics: Real-time monitoring adjusts parameters dynamically.

Case Study: A pilot-scale synthesis of methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate achieved 85% yield using a tubular reactor with residence time <5 minutes.

Solvent Recycling Protocols

Industrial processes prioritize solvent sustainability. For example:

-

Toluene Recovery: Distillation reclaims >90% solvent for reuse.

-

Waste Minimization: Catalytic methods reduce heavy metal waste.

Reaction Optimization and Parameter Analysis

Impact of Reaction Variables

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10–15 mol% | Higher loading accelerates kinetics but increases cost |

| Temperature | 80–120°C | >120°C promotes decarboxylation |

| Solvent Polarity | Low (toluene/DCM) | Polar solvents hydrolyze esters |

Purification Techniques

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Flash Chromatography | >95 | 70–80 |

| Recrystallization | 98 | 50–60 |

Recrystallization from ethanol/water mixtures enhances purity but sacrifices yield.

Challenges and Limitations

Side Reactions

-

Decarboxylation: Elevated temperatures (>120°C) cleave the ester group, forming benzene derivatives.

-

Oxidation: The 3-oxo group is susceptible to over-oxidation, requiring inert atmospheres.

Mitigation Strategies:

-

Use of radical scavengers (e.g., BHT).

-

Strict temperature control via jacketed reactors.

Scalability Issues

-

Catalyst Cost: Chiral ligands (e.g., bis(oxazolines)) are expensive for large-scale use.

-

Column Chromatography: Impractical for multi-kilogram batches, necessitating alternative purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can modify the functional groups on the benzofuran ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, such as antibacterial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzofuran Derivatives

Key Observations:

- Substituent Effects: The methyl ester in the parent compound provides moderate hydrophobicity, whereas the cyclohexanecarboxylate group in adds significant steric bulk, likely reducing solubility in polar solvents. Trimethoxy groups in may participate in hydrogen bonding via methoxy oxygen atoms, altering crystal packing .

- Ring Puckering and Conformation:

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory , differ markedly among derivatives:

- The parent compound’s ester and ketone groups can act as hydrogen bond acceptors, favoring layered crystal structures.

- The fluorine atom in may engage in weak C–H···F interactions, contributing to unique supramolecular architectures.

Physicochemical Properties

- Solubility: The acetoxy group in improves aqueous solubility compared to the methyl ester in the parent compound. Conversely, ’s cyclohexane moiety likely reduces solubility.

- Thermal Stability: Bulky substituents in may enhance melting points due to tighter crystal packing, whereas fluorinated derivatives like could exhibit lower melting points due to disrupted symmetry.

Biological Activity

Methyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.19 g/mol. Its structure includes a benzofuran core, which is known for various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : This compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Binding : Its structural similarity to natural products allows it to bind to various receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 25 μM |

| Bacillus cereus | < 25 μM |

| Pseudomonas aeruginosa | < 25 μM |

These findings suggest that this compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit cell growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

These results indicate potential therapeutic applications in oncology .

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against multidrug-resistant strains. The compound demonstrated significant inhibition with an MIC comparable to standard antibiotics.

- Anticancer Efficacy : In vitro studies conducted on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For example:

- Knoevenagel condensation of methyl 2-hydroxy-5-methoxybenzoate with a β-keto ester under acidic catalysis (e.g., BF₃·Et₂O) can yield the dihydrobenzofuran core .

- Microwave-assisted synthesis may reduce reaction times and improve yields compared to traditional reflux methods, as seen in analogous dihydrofuran systems .

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | BF₃·Et₂O, H₂SO₄ | >20% increase vs. uncatalyzed |

| Temperature | 80–120°C | Higher temps risk decarboxylation |

| Solvent | Dry toluene or DCM | Prevents hydrolysis of ester groups |

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or ring puckering?

Answer:

X-ray crystallography paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) can distinguish between keto-enol tautomers and quantify ring puckering:

- Tautomer Analysis: Compare C=O and C–O bond lengths; keto forms show shorter C=O (1.21–1.23 Å) vs. enolic C–O (1.34–1.36 Å) .

- Puckering Coordinates: Apply Cremer-Pople parameters (e.g., total puckering amplitude Q) to quantify deviations from planarity. For five-membered rings, Q > 0.2 Å indicates significant puckering .

Case Study: In analogous dihydrofuran derivatives, puckering amplitudes of 0.25–0.30 Å were linked to enhanced steric stability .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR:

- Ester carbonyl (COOCH₃): δ ~3.8–3.9 ppm (¹H), δ ~165–170 ppm (¹³C).

- Dihydrofuran ring protons: Coupled doublets (J = 8–10 Hz) at δ 4.5–5.5 ppm .

- IR: Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (ketone) .

- MS: Molecular ion [M+H]⁺ at m/z 206.2 (calculated for C₁₁H₁₀O₄).

Advanced: How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal structures?

Answer:

Graph set analysis (as per Etter’s rules) can classify H-bond motifs:

- R₁²(6) motifs (e.g., C=O⋯H–O interactions) stabilize layered structures .

- Competing interactions (e.g., π-π stacking vs. H-bonding) may lead to polymorphism. For example, in similar benzofuran derivatives, dominant H-bonding over π-stacking resulted in needle-like crystals .

Methodological Tip: Use Mercury or CrystalExplorer to map H-bond networks from CIF files.

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions: Room temperature (20–25°C) in airtight, light-resistant containers.

- Degradation Risks: Hydrolysis of the ester group in humid environments; monitor via periodic TLC or NMR .

Advanced: How can computational methods (DFT, MD) predict reactivity or regioselectivity in derivatization reactions?

Answer:

- DFT Calculations: Optimize transition states to identify favored sites for electrophilic substitution (e.g., C-5 vs. C-7 positions).

- Molecular Dynamics (MD): Simulate solvation effects to predict nucleophilic attack pathways (e.g., ester vs. ketone reactivity) .

Example: For a related compound, MD simulations showed 70% preference for ketone reduction over ester hydrolysis in aqueous ethanol .

Advanced: How to address contradictory data in crystallographic refinement (e.g., disorder vs. static disorder)?

Answer:

- Disorder Modeling: Use SHELXL’s PART instruction to refine split positions.

- Validation Tools: Check R-factor gaps (ΔR > 5% suggests overfitting) and ADDSYM in PLATON to detect missed symmetry .

Case Study: A study on a disordered dihydrofuran derivative achieved R1 < 0.05 after refining two occupancy components .

Basic: What are the common intermediates in synthesizing this compound?

Answer:

- Key Intermediate: Methyl 2-hydroxy-5-methoxybenzoate (CAS 5794-88-5), used in cyclization steps .

- Byproducts: Monitor for decarboxylated products (e.g., 3-oxo-2,3-dihydrobenzofuran) via GC-MS.

Advanced: What strategies optimize enantioselective synthesis of this compound’s chiral analogs?

Answer:

- Chiral Catalysts: Use Evans’ oxazaborolidines or Jacobsen’s Co-salen complexes for asymmetric cyclization.

- Kinetic Resolution: Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .

Success Metric: >90% ee achieved in analogous dihydropyranones via chiral HPLC validation .

Basic: How to validate purity and identity for grant or publication requirements?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.